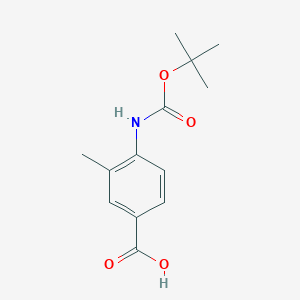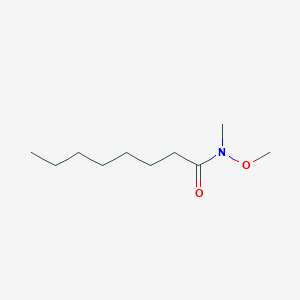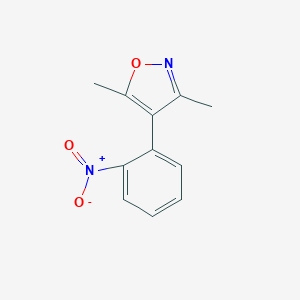
3,5-二甲基-4-(2-硝基苯基)-1,2-噁唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole” is a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The 3,5-dimethyl groups indicate that there are methyl groups (CH3) attached to the 3rd and 5th positions of the oxazole ring. The 4-(2-nitrophenyl) group indicates that a 2-nitrophenyl group (a phenyl ring with a nitro group (NO2) at the 2nd position) is attached to the 4th position of the oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which imparts aromaticity and stability to the molecule. The electron-withdrawing nitro group on the phenyl ring would contribute to the polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxazole ring and the nitro group. The oxazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles or nucleophiles under certain conditions . The nitro group is electron-withdrawing and can make the phenyl ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitro group and the aromatic oxazole and phenyl rings could impact properties such as solubility, melting point, and boiling point .科学研究应用
1. Condensation Reaction Study
- Methods of Application : The reaction was carried out under neutral conditions and the products were investigated using various spectroscopic methods, including IR, Raman, MS, 1H- and 13C-NMR, as well as X-ray crystallography .
- Results or Outcomes : The study examined the effect of various reaction conditions, such as temperature, solvent polarity, and substrate concentration, on the yield of the products .
2. Design and Synthesis of Hybrid Compounds
- Summary of Application : A compound containing a 3,5-dimethylisoxazol-4-yl group, which is similar to 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, was used in the design and synthesis of hybrid compounds acting as epigenetic modifiers .
- Methods of Application : The compound was synthesized and characterized using various analytical methods. Enzymatic assays were performed using HDAC-1, -4, and -11 and BRD4 .
- Results or Outcomes : The synthesized compounds inhibited both HDAC class I, mainly HDAC-1 and -2, and reduced BRD4 activity. The multi-target effects of these compounds show desirable properties that could help to combat viral infections by acting through epigenetic mechanisms .
3. Antimicrobial Agents
- Methods of Application : The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .
- Results or Outcomes : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
4. Pharmaceutical Applications
- Summary of Application : Nitrogen-containing heterocyclic compounds, which include structures similar to “3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole”, are frequently present in molecules of interest in medicinal chemistry. They are abundant in nature, existing as subunits in several natural products, for example vitamins, hormones and antibiotics .
- Methods of Application : These compounds are synthesized and their pharmacological properties, medical applications and synthetic pathways are studied .
- Results or Outcomes : Nitrogen-containing heterocyclic compounds are not only present as the backbone in several biologically active natural products used as traditional medications or approved prescribed drugs, but some of their synthetic derivatives in different sizes, nowadays are prescribed and market purchasable drugs .
5. Antimicrobial Activity and Cytotoxicity
- Summary of Application : A series of novel substituted compounds were synthesized using similar compounds as starting materials. These derivatives were then evaluated for their antimicrobial activity and cytotoxicity .
- Methods of Application : The synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized derivatives were tested against E. coli, B. mycoides, and C. albicans. The cytotoxicity was also assessed on human cervical cancer cell lines .
- Results or Outcomes : Four compounds outperformed the other produced compounds in terms of antimicrobial activity. The compounds were found to be non-toxic in nature after screened for cytotoxicity against the cancer cell lines .
6. Drug Design and Discovery
- Summary of Application : Nitrogen-containing heterocyclic compounds, which include structures similar to “3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole”, are frequently present in molecules of interest in medicinal chemistry. They are abundant in nature, existing as subunits in several natural products, for example vitamins, hormones and antibiotics .
- Methods of Application : These compounds are synthesized and their pharmacological properties, medical applications and synthetic pathways are studied .
- Results or Outcomes : Nitrogen-containing heterocyclic compounds are not only present as the backbone in several biologically active natural products used as traditional medications or approved prescribed drugs, but some of their synthetic derivatives in different sizes, nowadays are prescribed and market purchasable drugs .
安全和危害
未来方向
属性
IUPAC Name |
3,5-dimethyl-4-(2-nitrophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-5-3-4-6-10(9)13(14)15/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAKYKMQCRNCEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567697 |
Source


|
| Record name | 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |
CAS RN |
136295-82-4 |
Source


|
| Record name | 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

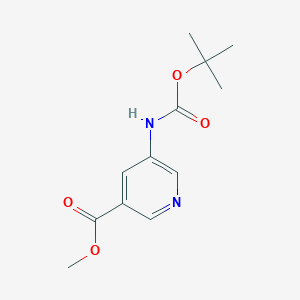
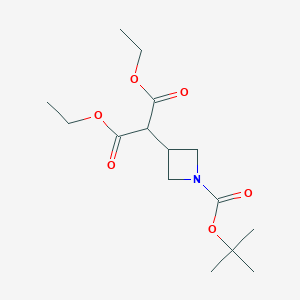
![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
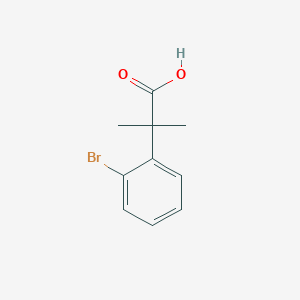
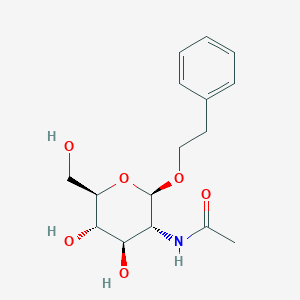
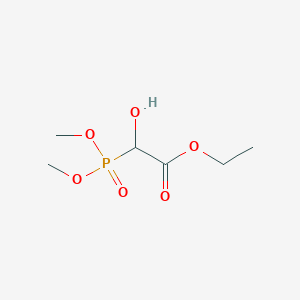
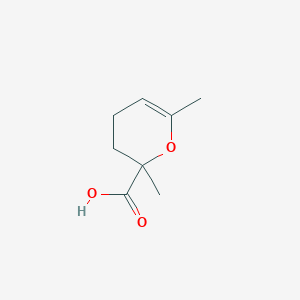
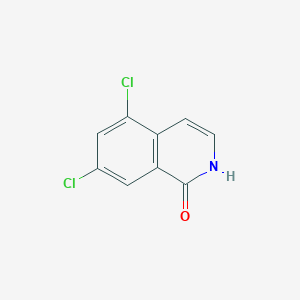
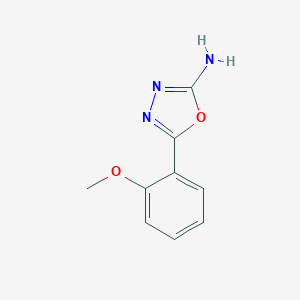
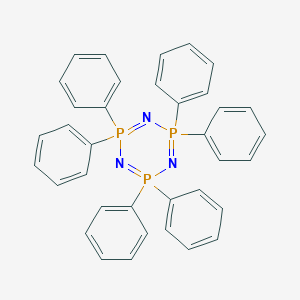
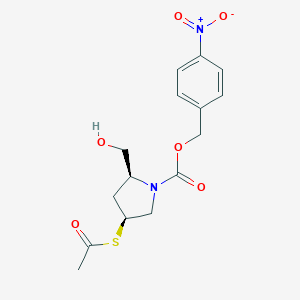
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)
